molecular formula C22H20N6O B611766 VU0529331

VU0529331

Cat. No.: B611766
M. Wt: 384.4 g/mol
InChI Key: KKICJSSCAYMJOA-UHFFFAOYSA-N
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Description

VU0529331 is a synthetic small-molecule activator of homomeric G protein-gated, inwardly-rectifying, potassium channels. These channels are important regulators of cellular excitability throughout the body. This compound specifically targets non-GIRK1-containing G protein-gated, inwardly-rectifying, potassium channels, making it a valuable tool for studying these channels in various biological contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU0529331 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that developed the compound. general synthetic methods for similar compounds involve the use of various organic reactions such as nucleophilic substitution, condensation, and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and consistency of the final product. This would include optimizing reaction conditions, using high-quality reagents, and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

VU0529331 primarily undergoes reactions that are typical for organic compounds containing aromatic rings and heterocycles. These reactions include:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

VU0529331 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the properties and functions of G protein-gated, inwardly-rectifying, potassium channels.

    Biology: Helps in understanding the role of these channels in cellular excitability and signal transduction.

    Medicine: Potential therapeutic applications in treating conditions related to abnormal potassium channel activity, such as epilepsy and cardiac arrhythmias.

    Industry: Used in the development of new drugs and therapeutic agents targeting potassium channels .

Mechanism of Action

VU0529331 exerts its effects by selectively activating non-GIRK1-containing G protein-gated, inwardly-rectifying, potassium channels. These channels are composed of various subunits, and this compound specifically targets channels that do not contain the GIRK1 subunit. The activation of these channels leads to an increase in potassium ion flux, which in turn regulates cellular excitability and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its selectivity for non-GIRK1-containing G protein-gated, inwardly-rectifying, potassium channels. This selectivity makes it a valuable tool for studying the specific roles of these channels in various biological processes and for developing targeted therapeutic agents .

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-15-5-6-17(11-16(15)2)28-21(26-9-3-4-10-26)18-13-27(14-20(18)25-28)22(29)19-12-23-7-8-24-19/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKICJSSCAYMJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=NC=CN=C4)N5C=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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